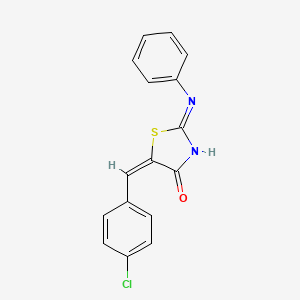

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJPEWUWJQXGMU-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Benzylidene Moiety Formation

The Knoevenagel condensation is the most widely used method to introduce the exocyclic benzylidene group at the C5 position of the thiazolidinone core. For 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, this involves condensing 2-(phenylimino)thiazolidin-4-one with 4-chlorobenzaldehyde. The reaction typically employs acetic acid or sodium acetate as a catalyst in refluxing ethanol, achieving yields of 70–85% .

The mechanism proceeds via deprotonation of the active methylene group in the thiazolidinone, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent elimination of water generates the conjugated benzylidene group. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing completion time from hours to minutes while maintaining comparable yields .

Cyclocondensation of α-Halocarbonyl Compounds with Thiourea Derivatives

A two-step protocol involves synthesizing the thiazolidinone core followed by introducing the phenylimino group. First, 2-iminothiazolidin-4-one is prepared by cyclizing N-phenylthiourea with chloroacetyl chloride in dimethylformamide (DMF) under reflux . The intermediate is then subjected to Knoevenagel condensation with 4-chlorobenzaldehyde as described above.

Key optimization parameters include:

-

Solvent selection : Polar aprotic solvents like DMF facilitate nucleophilic substitution.

-

Catalysts : Triethylamine (Et₃N) or piperidine enhances reaction rates by deprotonating intermediates .

-

Temperature : Reflux conditions (80–100°C) are critical for complete cyclization.

Characterization via ¹H NMR confirms the presence of the phenylimino group (δ 7.2–7.8 ppm, aromatic protons) and benzylidene moiety (singlet at δ 7.9 ppm for the exocyclic CH= group) .

One-Pot Multicomponent Synthesis

A streamlined one-pot method combines 4-chlorobenzaldehyde, phenylthiourea, and chloroacetic acid in the presence of sodium acetate. This approach eliminates isolation of intermediates, improving overall yield (80–90%) . The reaction mechanism involves:

-

Formation of a Schiff base between phenylthiourea and 4-chlorobenzaldehyde.

-

Nucleophilic attack by chloroacetate anion, leading to cyclization.

-

Aromatization via elimination of HCl and water.

Optimized conditions use ethanol as a solvent and ammonium acetate as a catalyst at 70°C for 6 hours. Liquid chromatography–mass spectrometry (LC-MS) data ([M+H]⁺ = 315.1 m/z) corroborate the molecular formula (C₁₆H₁₁ClN₂OS) .

Solid-Phase Synthesis and Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols. A solvent-free method employs ball milling to mechanically activate reactants—2-(phenylimino)thiazolidin-4-one and 4-chlorobenzaldehyde—in the presence of montmorillonite K10 clay. This method achieves 75% yield within 30 minutes, avoiding toxic solvents .

Alternatively, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as recyclable catalysts, enabling reactions at room temperature. These methods align with green chemistry principles but require further scalability testing .

Analytical Validation and Quality Control

Synthetic batches are validated using spectroscopic and chromatographic techniques:

-

IR spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N stretch), and 690 cm⁻¹ (C-S bend) confirm core structure .

-

X-ray crystallography : Unit cell parameters (e.g., a = 7.8 Å, b = 10.2 Å) verify molecular geometry, particularly the (E)-configuration of the benzylidene group .

-

HPLC purity : Reverse-phase chromatography (C18 column, acetonitrile/water) ensures ≥95% purity .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | 70–85 | 4–6 h | High selectivity | Requires toxic solvents |

| One-pot multicomponent | 80–90 | 6 h | Simplified workflow | Sensitive to stoichiometry |

| Solid-phase | 75 | 0.5 h | Eco-friendly, rapid | Specialized equipment needed |

Chemical Reactions Analysis

Nucleophilic Attack on the Carbonyl Carbon

The thiazolidinone core contains a carbonyl group (C4=O), which is susceptible to nucleophilic attack.

Reaction :

-

Hydrolysis : Under acidic conditions, the carbonyl undergoes hydrolysis to form a thiol derivative.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) introduces alkyl groups at the carbonyl position.

Example :

Electrophilic Substitution at the Benzylidene Group

The 4-chlorobenzylidene moiety (C5) reacts via electrophilic substitution due to the electron-withdrawing chlorine atom.

Reactions :

-

Nitration : Substitution at the para position of the benzylidene ring under nitrating conditions .

-

Halogenation : Further halogenation (e.g., bromination) at activated positions .

Azo Coupling

The compound undergoes azo coupling when treated with nitrous acid, forming hydrazones.

Mechanism :

-

Nitrosation : The thiazolidinone reacts with nitrous acid (HNO₂) to form a nitroso intermediate.

-

Coupling : Reaction with aromatic amines yields azo derivatives .

Example :

Hydrolysis Pathway

The hydrolysis of the thiazolidinone ring involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This cleaves the ring to form a thiol and a carbonyl compound.

Key Steps :

-

Protonation : Carbonyl oxygen is protonated, activating the carbonyl group.

-

Nucleophilic Attack : Water attacks the carbonyl carbon, breaking the ring.

-

Thiol Formation : A thiol group is released alongside CO₂.

Electron-Withdrawing Effects

The chlorine atom on the benzylidene group stabilizes the electrophilic substitution reactions by withdrawing electron density via the inductive effect. This enhances reactivity at the benzylidene position .

Comparison of Reaction Types

The following table summarizes the primary reactions of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one:

| Reaction Type | Reagents/Conditions | Products | Key Feature |

|---|---|---|---|

| Hydrolysis | H₃O⁺, H₂O | Thiol derivative | Ring cleavage |

| Alkylation | Alkyl halide, base | Alkylated thiazolidinone | Carbonyl alkylation |

| Electrophilic Substitution | HNO₃, H₂SO₄, HCl | Nitro/bromo derivatives | Benzylidene ring modification |

| Azo Coupling | HNO₂, aromatic amine | Azo derivatives | Nitrosation and coupling |

Characterization Data

Spectroscopic Analysis :

-

¹H NMR : The benzylidene proton appears as a singlet at δ ~8.0–8.3 ppm .

-

MS : Molecular ion peak corresponds to the calculated molecular weight (e.g., m/z 325 for nitro derivatives) .

Biological Implications

While the focus is on chemical reactivity, the structural modifications (e.g., azo coupling, alkylation) may influence biological activity. For instance, thiazolidinones are known for anticancer properties, potentially mediated by interactions with cellular enzymes .

Scientific Research Applications

Biological Activities

The biological potential of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been explored extensively. Key areas of research include:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from thiazolidinones have shown promising results against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity against pathogenic fungi .

Antidiabetic Effects

Thiazolidinediones are known for their role as antidiabetic agents. Studies have demonstrated that derivatives like this compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The compound's mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanisms involve modulation of reactive oxygen species (ROS) production and activation of apoptotic pathways .

Case Studies

Several studies illustrate the efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Activity : A series of thiazolidinones were synthesized and screened for antibacterial activity against E. coli and S. aureus. The results indicated that certain modifications to the benzylidene group significantly enhanced antimicrobial potency .

- Antidiabetic Activity Assessment : In vivo studies conducted on diabetic rats showed that specific thiazolidinone derivatives improved glycemic control more effectively than standard treatments like metformin. The compounds were assessed using the alloxan-induced diabetic model, demonstrating significant reductions in blood glucose levels .

- Anticancer Efficacy : A recent investigation into the anticancer properties revealed that thiazolidinone derivatives reduced viability in human cancer cell lines through mechanisms involving ROS modulation and apoptosis induction. These findings suggest a potential role for these compounds in cancer therapy .

Mechanism of Action

The biological activity of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is primarily due to its ability to interact with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes like tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.

DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 3. Below is a systematic comparison of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one with structurally analogous compounds:

A. Substituent Effects on the Benzylidene Group

Halogen Substitutions: 5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Exhibits potent photosynthesis inhibitory activity (IC50 = 3.0 μM) in spinach chloroplasts but lower antialgal activity compared to the 4-chloro analog (IC50 = 1.3 μM against Chlorella vulgaris) . 5-(2-Fluorobenzylidene)-2-(4-chlorophenylimino)-1,3-thiazolidin-4-one: Fluorine's electronegativity enhances metabolic stability but reduces cytotoxicity compared to the chloro derivative .

Hydroxy and Methoxy Substitutions: (2Z,5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(2-chlorophenylimino)-1,3-thiazolidin-4-one: Polar groups improve solubility but may reduce membrane permeability. This compound shows moderate kinase inhibition .

B. Modifications at Position 2 (Imino Group)

Morpholinoimino vs. Phenylimino: 5-(4-Chlorobenzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one: The morpholine ring increases solubility and H-bonding capacity, enhancing antiglycation activity (reversal of α-helix/β-sheet conformational changes in glycation models) . 2-(Pyridin-2-ylimino)-5-(4-bromobenzyl)-1,3-thiazolidin-4-one: Pyridine substitution improves metal-chelating properties, relevant for antimicrobial applications .

C. Hybrid Structures with Additional Pharmacophores

Quinoline Hybrids: 5-(4-Chlorobenzylidene)-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl)thiazolidin-4-one: The quinoline moiety confers broad-spectrum antimicrobial activity, with MIC values <10 μM against E. coli and P. aeruginosa . 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one: Bulky substituents reduce cytotoxicity but enhance selectivity for cancer cells .

Key Research Findings

Key Observations :

- Halogen Effects : 4-Cl substitution optimizes antialgal activity, while bromine enhances photosynthesis inhibition .

- Imino Group: Phenylimino derivatives generally show higher cytotoxicity compared to morpholinoimino analogs, likely due to enhanced π-π stacking .

- Hybridization: Quinoline-thiazolidinone hybrids exhibit dual antimicrobial and anticancer properties, leveraging quinoline's DNA intercalation ability .

Physicochemical and Computational Insights

- Lipophilicity : 4-Chloro and 4-bromo derivatives have higher logP values (~3.5–4.0) than methoxy or hydroxy analogs (~2.0–2.5), correlating with improved membrane penetration .

- Molecular Docking: The 4-chlorobenzylidene group in the target compound forms hydrophobic interactions with ATP-binding pockets in kinases, while the phenylimino group stabilizes via aromatic stacking .

- ADMET Profiles : Most 4-chloro derivatives show favorable absorption but moderate hepatic clearance, necessitating structural tweaks for drug-likeness .

Biological Activity

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS: 93989-47-0) is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C16H11ClN2OS

- Molar Mass: 314.79 g/mol

- Structural Characteristics: The compound features a thiazolidin ring system with a chlorobenzylidene and phenylimino substituents, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action: The compound may trigger both extrinsic and intrinsic apoptotic pathways, leading to cell death in cancer cells such as HeLa and A549 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis |

| Other Thiazolidin Derivatives | A549 | TBD | Apoptosis |

Antimicrobial Activity

The thiazolidin-4-one scaffold has also been investigated for its antimicrobial properties. Studies suggest that these compounds exhibit significant activity against various bacterial strains:

- In Vitro Studies: Compounds showed notable inhibition against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Antidiabetic Effects

Thiazolidin-4-one derivatives have been reported to enhance glucose uptake and improve insulin sensitivity:

- Mechanism: Some compounds in this class have demonstrated the ability to modulate metabolic pathways associated with insulin resistance, potentially making them candidates for diabetes treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidin derivatives. Modifications at specific positions on the thiazolidin ring can significantly influence their pharmacological properties:

- Substituent Influence: The presence of electron-withdrawing groups (like chlorine) can enhance anticancer and antimicrobial activities while modifying lipophilicity and solubility .

Case Studies and Research Findings

- Anticancer Study : A study focusing on thiazolidin derivatives revealed that certain modifications led to enhanced anticancer activity compared to standard treatments like irinotecan. The derivatives showed lower IC50 values in various cancer cell lines, indicating higher potency .

- Antimicrobial Evaluation : In vitro evaluations demonstrated that this compound exhibited significant antibacterial effects against both resistant and non-resistant strains of bacteria, suggesting its potential for clinical applications in treating infections .

Q & A

Basic Synthesis Methods

Q: What is a standard synthetic route for preparing 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one? A: A common method involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an oxo-compound (e.g., 4-chlorobenzaldehyde) in a mixed solvent system of DMF and acetic acid. The reaction typically proceeds for 2–3 hours, followed by cooling, filtration, and recrystallization from DMF-ethanol mixtures. This approach ensures cyclization to form the thiazolidinone core . For analogs, substituents on the benzylidene or phenylimino groups can be modified by varying aldehydes or amines during synthesis .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can reaction conditions be optimized to improve yields of thiazolidinone derivatives? A: Key parameters include:

- Solvent polarity : DMF or acetic acid enhances cyclization efficiency.

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates.

- Temperature : Reflux (~100–120°C) ensures complete imine formation and cyclization.

- Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to chloroacetic acid minimizes side products. For scale-up, microwave-assisted synthesis reduces reaction time and improves yield .

Basic Characterization Techniques

Q: Which spectroscopic methods are essential for characterizing this compound? A: Standard characterization includes:

- NMR : H and C NMR confirm the benzylidene proton (δ ~7.5–8.5 ppm) and thiazolidinone carbonyl (δ ~170 ppm).

- IR : Stretching vibrations for C=O (~1680 cm) and C=N (~1600 cm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .

Advanced Structural Elucidation via X-ray Crystallography

Q: How is X-ray crystallography applied to resolve structural ambiguities? A: Single-crystal X-ray diffraction (performed with SHELXL ) confirms the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring. Disorder in substituents (e.g., hydroxyethyl groups) is resolved using occupancy refinement. Hydrogen bonding patterns (e.g., O–H···O interactions) are critical for understanding packing and stability .

Basic Bioactivity Screening

Q: What biological activities have been reported for this compound? A: It exhibits:

- Anticancer activity : Induces apoptosis in P-glycoprotein-overexpressing cancer cells (IC ~1–31 μM) via mitochondrial pathways .

- Antialgal effects : Inhibits Chlorella vulgaris growth (IC = 1.3 μM) .

- Antimicrobial potential : Thiazolidinone derivatives show broad-spectrum activity against bacterial/fungal strains .

Advanced SAR Studies

Q: How do structural modifications influence bioactivity? A: Key SAR insights:

- Benzylidene substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance antialgal and anticancer potency .

- Phenylimino group : Bulky substituents reduce cellular uptake, while hydrophilic groups improve solubility.

- Thiazolidinone core : Ring planarity is critical for DNA intercalation or enzyme inhibition .

Safety and Toxicity Assessment

Q: How is genotoxic risk evaluated for thiazolidinone derivatives? A: The E. coli WP2uvrA reverse mutation assay is used. Test compounds (up to 1 mM/plate) are incubated with the bacterial strain, and revertant colonies are counted. No significant mutagenicity has been observed for 5-(4-chlorobenzylidene) analogs, supporting their safety in early-stage research .

Addressing Data Contradictions

Q: How can discrepancies in reported IC values be reconciled? A: Variability arises from:

- Cell line differences : Sensitive vs. resistant cancer cells (e.g., paclitaxel-resistant lines require higher concentrations) .

- Assay conditions : Viability assays (MTT vs. ATP-based) may yield divergent results.

- Solubility limitations : Poor solubility in aqueous media can artificially inflate IC values .

Computational Studies for Mechanism Elucidation

Q: What computational approaches support mechanistic studies? A: Molecular docking (e.g., AutoDock Vina) predicts binding to targets like tubulin or DNA topoisomerases. Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps), correlating with observed bioactivity .

Challenges in Crystallographic Refinement

Q: What challenges arise during crystallographic analysis of this compound? A: Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.